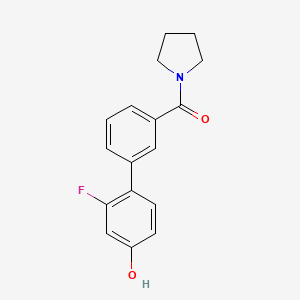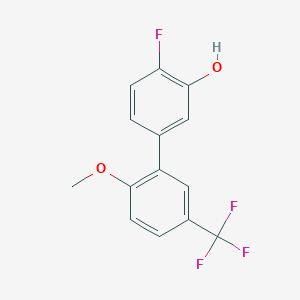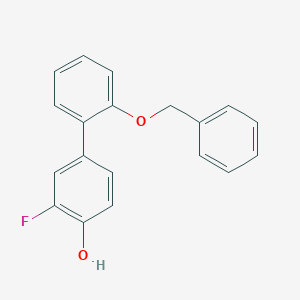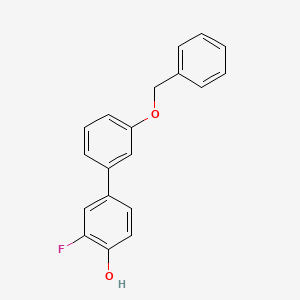
4-(3-Benzyloxyphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) is a compound of interest in the scientific community due to its potential applications in a wide range of fields, including research in the areas of chemistry, biochemistry, and medicine. This compound has seen increased attention in recent years due to its unique properties and potential to be used in a variety of scientific experiments.
科学的研究の応用
4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and medicine. This compound has been used as a reagent in a variety of organic synthesis reactions, as a starting material for the synthesis of other compounds, and as a tool for studying the mechanism of action of other compounds. In addition, this compound has been studied for its potential use as a pharmaceutical agent, as it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
作用機序
The mechanism of action of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) is not fully understood, however, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, such as prostaglandins. By inhibiting the activity of COX-2, 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) are not fully understood, however, it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, this compound has been studied for its potential use as a pharmaceutical agent, as it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
実験室実験の利点と制限
The use of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) in laboratory experiments has several advantages and limitations. One advantage of using this compound is its relatively low cost and availability. Additionally, this compound can be synthesized in a variety of ways and is relatively easy to work with. However, there are some limitations to using this compound in laboratory experiments. One limitation is that it is a highly reactive compound and can form side products when not handled properly. Additionally, this compound may be toxic if not handled properly, and therefore must be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%). One potential direction is the development of pharmaceutical agents based on this compound. Additionally, this compound could be used to study the mechanism of action of other compounds, as well as to develop new synthesis methods for organic compounds. Furthermore, this compound could be used to study the biochemical and physiological effects of other compounds, as well as to develop new therapeutic agents for the treatment of diseases. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as those used in the production of pharmaceuticals.
合成法
4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) can be synthesized through a variety of methods, including the use of a Grignard reagent and an aldehyde. The Grignard reagent is reacted with an aldehyde in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate product is then treated with a fluorinating agent, such as trifluoromethanesulfonic anhydride, to form the desired product. The reaction is typically carried out in a dry, anhydrous environment to prevent the formation of side products.
特性
IUPAC Name |
3-fluoro-4-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-19-12-16(21)9-10-18(19)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKCXDVKYVLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684576 |
Source


|
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-78-2 |
Source


|
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














